molecular formula C10H7FN2 B1313411 2-(5-fluoro-1H-indol-3-yl)acetonitrile CAS No. 73139-85-2

2-(5-fluoro-1H-indol-3-yl)acetonitrile

Cat. No.: B1313411
CAS No.: 73139-85-2
M. Wt: 174.17 g/mol
InChI Key: HHMIZCBOTYJRQU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-indol-3-yl)acetonitrile is a nitrile-containing indole derivative characterized by a fluorine atom at the 5-position of the indole ring and an acetonitrile group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as 5-HT7 (Ki = 8 nM in triazine derivatives) and enzymes like Notum, a Wnt deacylase . Its structural features—electron-withdrawing fluorine and the polar nitrile group—influence its electronic properties, reactivity, and binding interactions, making it a versatile scaffold for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1H-indol-3-yl)acetonitrile typically involves the reaction of 5-fluoroindole with acetonitrile in the presence of a base. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .

Scientific Research Applications

2-(5-fluoro-1H-indol-3-yl)acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

  • N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide (HWH): Structural Difference: Replaces the nitrile group with an ethylacetamide chain. This compound was identified as a Notum inhibitor with structural similarity to melatonin . Biological Relevance: Demonstrated crystallographic binding to Notum (≤1.5 Å resolution), highlighting the importance of the 5-fluoroindole core in enzyme inhibition .
  • 5-Methoxyindole-3-acetonitrile :

    • Structural Difference : Substitutes fluorine with a methoxy group at the 5-position.
    • Electronic Impact : Methoxy is electron-donating, increasing electron density on the indole ring, whereas fluorine is electron-withdrawing. This alters π-π stacking and dipole interactions in receptor binding .
    • Synthetic Utility : Both compounds are intermediates for melatonin analogs, but the fluorine variant may offer better metabolic stability due to reduced oxidative metabolism .
  • 2-(5-Nitro-1H-indol-3-yl)acetonitrile: Structural Difference: Replaces fluorine with a nitro group. However, nitro groups are associated with toxicity risks, limiting therapeutic applications .

Heterocycle Modifications

  • 2-(1-Ethyl-1H-indol-3-yl)acetonitrile: Structural Difference: Incorporates an ethyl group at the indole nitrogen. Synthesized with a 47% yield via alkylation of indole-3-acetonitrile .
  • 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile: Structural Difference: Replaces indole with benzofuran. Electronic and Binding Impact: Benzofuran’s oxygen atom alters aromaticity and hydrogen-bonding capacity.
  • 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile :

    • Structural Difference : Uses a benzoimidazole core instead of indole.
    • Biological Impact : The hydroxypropyl and methyl groups enhance solubility and metabolic stability. Synthesized in 41% yield, this compound highlights the trade-off between heterocycle rigidity and functional group flexibility .

Functional Group Variations

  • (5-Fluoro-1H-indol-3-yl)acetic Acid :

    • Structural Difference : Replaces nitrile with a carboxylic acid.
    • Interaction Profile : The carboxylic acid enables ionic interactions with basic residues in target proteins, whereas the nitrile engages in dipole-dipole interactions. This difference is critical in optimizing binding kinetics and selectivity .
  • N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-1,3,5-triazine-2,4,6-triamine :

    • Structural Difference : Incorporates a triazine ring linked via an ethyl group.
    • Biological Activity : Exhibits high 5-HT7 receptor affinity (Ki = 8 nM), attributed to the 5-fluoroindole moiety’s electronegativity enhancing π-cation interactions. Moderate metabolic stability (CYP3A4 affinity) and low hepatotoxicity (<50 µM) make it a promising lead .

Key Comparative Data

Compound Name Core Structure Key Substituents Biological Activity/Property Reference
2-(5-Fluoro-1H-indol-3-yl)acetonitrile Indole 5-F, 3-CN Notum inhibition precursor
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide Indole 5-F, ethylacetamide Notum inhibitor (PDB: HWH)
2-(1-Ethyl-1H-indol-3-yl)acetonitrile Indole N-Et, 3-CN 47% synthetic yield
5-Methoxyindole-3-acetonitrile Indole 5-OMe, 3-CN Melatonin analog intermediate
N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-triazine Triazine 5-F, ethyl-triazine 5-HT7 Ki = 8 nM

Research Findings and Implications

  • Electronic Effects: Fluorine’s electron-withdrawing nature enhances binding in enzyme pockets (e.g., Notum) by polarizing the indole ring, while methoxy or nitro groups alter charge distribution and reactivity .
  • Biological Performance: Triazine derivatives with 5-fluoroindole moieties show superior receptor affinity compared to non-fluorinated analogs, underscoring fluorine’s role in optimizing ligand-receptor interactions .
  • Synthetic Challenges : Lower yields in ethyl-substituted indoles (47% vs. 41% in benzoimidazoles ) highlight steric and electronic hurdles in alkylation reactions.

Biological Activity

2-(5-fluoro-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its diverse biological activities. The presence of a fluorine atom in its structure enhances its stability and biological efficacy, making it a subject of interest in medicinal chemistry. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with this compound.

This compound exhibits significant interactions with various enzymes and receptors, which are crucial for its biological activity. Its ability to bind with high affinity to multiple receptors positions it as a potential candidate for therapeutic applications.

PropertyDescription
Molecular FormulaC₉H₈FN
Molecular Weight163.16 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
StabilityEnhanced stability due to fluorine substitution

Cellular Effects

The compound has demonstrated various cellular effects, including:

  • Antiviral Activity : It has shown potential in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Properties : The compound modulates inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action of this compound involves binding to specific biomolecules, leading to either enzyme inhibition or activation. For instance:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell growth and viral replication, thereby exerting therapeutic effects.
  • Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Research Findings

  • Antiviral Effects : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro, highlighting its potential as an antiviral agent .
  • Anti-inflammatory Activity : In cellular models of inflammation, this compound reduced the expression of pro-inflammatory cytokines, suggesting its role in modulating immune responses .
  • Anticancer Properties : In a recent investigation, the compound was found to induce apoptosis in cancer cell lines, with IC₅₀ values indicating significant potency against various cancer types .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralInhibits viral replication in vitro
Anti-inflammatoryReduces pro-inflammatory cytokine expression
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What are the established synthetic routes for 2-(5-fluoro-1H-indol-3-yl)acetonitrile, and how is its purity validated?

Basic Research Focus
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous indole derivatives. For example, 5-fluoro-1H-indole derivatives are functionalized using PEG-400/DMF solvent systems with CuI as a catalyst, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate/hexane) . Purity is validated using 1H NMR, 13C NMR, 19F NMR , and high-resolution mass spectrometry (HRMS). TLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Focus
Key techniques include:

  • 1H/13C NMR : To confirm the indole core and substituent positions. Fluorine-specific 19F NMR resolves electronic environments of the fluorine atom .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute structural confirmation. SHELXL refinement software is widely used to resolve atomic coordinates, especially for indole derivatives .

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Advanced Research Focus
Variables to optimize:

  • Catalyst loading : CuI (5–10 mol%) balances reaction rate and side-product formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates.
  • Temperature : Room temperature or mild heating (40–60°C) prevents decomposition of nitrile groups.
  • Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts .

Q. How should researchers address contradictions in spectroscopic data between batches?

Advanced Research Focus

  • Cross-validation : Use complementary techniques (e.g., NMR + HRMS) to confirm structural integrity.
  • Impurity analysis : LC-MS or HPLC identifies byproducts (e.g., unreacted starting materials or oxidation products).
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

Q. What role does this compound play in PROTAC development?

Advanced Research Focus
The compound serves as a building block for proteolysis-targeting chimeras (PROTACs) , linking target proteins to E3 ubiquitin ligases. Its nitrile group enables functionalization via click chemistry or nucleophilic substitution. Evidence shows its derivative, 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid, is used in high-throughput PROTAC pipelines .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they managed?

Methodological Focus

  • Twinned crystals : Common in indole derivatives due to planar stacking. SHELXD/SHELXE software phases data robustly .
  • Hydrogen bonding : N–H···O/F interactions complicate refinement. Restraints on H-atom positions (e.g., N–H = 0.90 ± 0.01 Å) improve model accuracy .
  • Data-to-parameter ratio : Aim for >15:1 to avoid overfitting. High-resolution data (<1.0 Å) is ideal .

Q. How is the compound’s stability assessed under different storage conditions?

Advanced Research Focus

  • Thermal stability : TGA/DSC analysis monitors decomposition temperatures.
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation. Store in amber vials at –20°C for long-term stability .
  • Moisture sensitivity : Karl Fischer titration quantifies hygroscopicity. Use desiccants in storage .

Q. What safety protocols are essential for handling this compound?

Methodological Focus

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • Waste disposal : Neutralize with alkaline hydrolysis before discarding .

Q. How can computational modeling aid in predicting the compound’s reactivity?

Advanced Research Focus

  • DFT calculations : Predict electrophilic/nucleophilic sites (e.g., nitrile vs. indole C3 positions).
  • Molecular docking : Screens potential biological targets by simulating binding to enzymes or receptors .
  • pKa prediction : Tools like MarvinSuite estimate solubility and ionization states in biological media.

Q. What strategies mitigate low yields in large-scale syntheses?

Advanced Research Focus

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Catalyst recycling : Immobilize CuI on silica to reduce metal waste .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMIZCBOTYJRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512264
Record name (5-Fluoro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73139-85-2
Record name (5-Fluoro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 38 g of 3-dimethylaminomethyl-5-fluoroindole (0.198 mole; cf. Hoffman et al. J. Heterocyclic Chem. 2, 298 [1965]; of the 5-fluorogramine therein) in 500 ml of methanol was prepared. Then a solution of 25.7 g of KCN (0.396 mole) in 50 ml of water was added, with stirring. The stirred mixture was cooled to 20° C. and 34.6 ml of methyl iodide (0.556 mole) was added over a 20 minute period. The mixture was then stirred about 20° C. for 16 hours. The solvent was removed by evaporation and the residue was partitioned between ether and water. The ether portion was washed with water, 5% HCl, saturated NaHCO3 solution, water, and brine, dried over MgSO4 and evaporated to leave a liquid residue. This residue was distilled at reduced pressure in a Kugelrohr apparatus. The fraction distilling at 134°-140° C. and 0.3 to 0.1 Torr was collected and crystallized from ethyl acetate-petroleum ether, mp. 58°-59°, yield 5.3 g (44% theory).
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38 g
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25.7 g
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50 mL
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34.6 mL
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Synthesis routes and methods II

Procedure details

A mixture of 38 g of 3-dimethylaminomethyl-5-fluoroindole (0.198 mole; cf. Hoffman et al. J. Heterocyclic Chem. 2, 298 (1965); of the 5-fluorogramine therein) in 500 ml of methanol was prepared. Then a solution of 25.7 g of KCN (0.396 mole) in 50 ml of water was added, with stirring. The stirred mixture was cooled to 20° C. and 34.6 ml of methyl iodide (0.556 mole) was added over a 20 minute period. The mixture was then stirred at about 20° C. for 16 hours. The solvent was removed by evaporation and the residue was partitioned between ether and water. The ether portion was washed with water, 5% HCl, saturated NaHCO3 solution, water, and brine, dried over MgSO4 and evaporated to leave a liquid residue. This residue was distilled at reduced pressure in a Kugelrohr apparatus. The fraction distilling at 134°-140° C. and 0.3 to 0.1 Torr was collected and crystallized from ethyl acetate-petroleum ether, mp 58°-59°, yield 5.3 g (44%).
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38 g
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50 mL
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34.6 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5-fluoroindole (0.9 g, 6.8 mmol, 1.0 eq.) in a mixture of acetic acid (2 mL) and water (1 mL) were added, at 0° C., formaldehyde (720 μL, 37% in H2O, 8.9 mmol, 1.3 eq) and dimethylamine (1.23 mL, 40% in H2O, 10.9 mmol, 1.7 eq). The mixture was stirred at room temperature for 6 hours and then, quenched with ice and 5 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane and then, the organic layer was dried over MgSO4 and partially evaporated. To the solution gramine in dichloromethane (20 mL) were added, under an argon atmosphere, anhydrous toluene (40 mL) and methyl iodide (824 μL, 13.2 mmol, 2.0 eq.). The mixture was stirred at room temperature for 12 hours and then, concentrated under reduced pressure. To the residue taken up in anhydrous THF (60 mL) were added, under an argon atmosphere, TMSCN (1.25 mL, 9.9 mmol, 1.5 eq.) and TBAF (19.9 mL, 1M, 19.9 mmol, 3.0 eq.). The mixture was stirred at room temperature for 4 hours and then, concentrated under reduced pressure. The crude was taken up in ethyl acetate and the organic layer was washed with aqueous bicarbonate solution and then dried over MgSO4. The solvent was removed under reduced pressure, and the residue purified by silica gel flash-column chromatography (eluent: heptane/CH2Cl2, 80:20 to 40:60) to afford (5-fluoro-1H-indol-3-yl)-acetonitrile as beige oil (0.70 g, 61%).
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0.9 g
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2 mL
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1 mL
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720 μL
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1.23 mL
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824 μL
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1.25 mL
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19.9 mL
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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